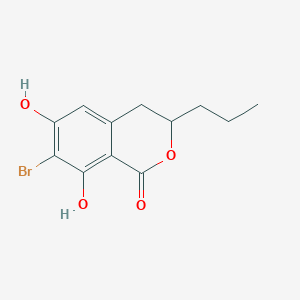

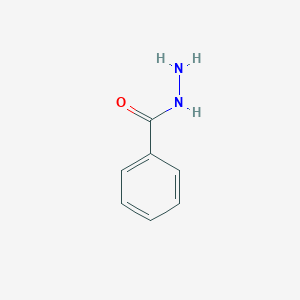

5-Benzyl-1,3,5-triazinane-2-thione

Overview

Description

The compound 5-Benzyl-1,3,5-triazinane-2-thione is a derivative of the 1,2,4-triazine class, which is known for its wide range of biological activities, including anti-inflammatory, antituberculostatic, anticancer, antibacterial properties, and uses as herbicides and fungicides . Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related triazine derivatives, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of different precursors under various conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was used as a catalyst for the synthesis of pyrazol derivatives, showcasing the reactivity of triazine-related compounds under catalytic conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture . These methods highlight the versatility of triazine synthesis, which could be relevant for the synthesis of this compound.

Molecular Structure Analysis

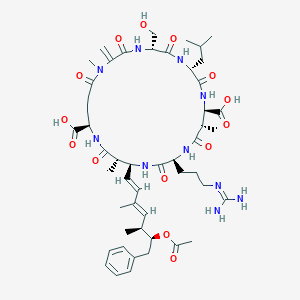

The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are crucial for the stability of the crystal structure and could also influence the reactivity and physical properties of this compound.

Chemical Reactions Analysis

Triazine derivatives undergo various chemical reactions, including acylation, cyanoethylation, alkylation, and bromination, to yield N-substituted and S-substituted derivatives, as well as disulfides . The electrochemical oxidation of dihydroxybenzoic acid in the presence of a triazine-thione resulted in the synthesis of a thiazolo-triazinone derivative, demonstrating the potential for triazine compounds to participate in electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the density, crystal system, and space group are determined through X-ray crystallography, as seen in the analysis of various triazine compounds . The reactivity of these compounds is also affected by the presence of substituents, which can alter the electronic structure and influence the outcome of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

- Facile Synthesis: 5-Benzyl-1,3,5-triazinane-2-thione derivatives can be synthesized using a one-step procedure from aromatic amines, thiourea, and formaldehyde, offering a simple and efficient route for preparation in good to excellent yields (Zhang, Wang, & Zhang, 2012).

- Electrochemical Synthesis: The electrochemical oxidation of certain acids has been studied in the presence of triazine-thione derivatives, leading to unique synthesis of related compounds in aqueous media (Fotouhi, Nematollahi, & Heravi, 2007).

Biological and Pharmaceutical Applications

- Antimicrobial Activity: Some 1,3,5-triazinane-2-thione derivatives demonstrate promising antimicrobial activity against various bacterial strains (Babu, Srinivasu, Saha, & Reddy, 2019).

- Anti-inflammatory Properties: Certain triazinane-2-thiones have shown anti-inflammatory activity and have been evaluated through molecular docking studies to support this activity (Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari, 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: New derivatives of triazinane-thiones have been tested as corrosion inhibitors on mild steel in hydrochloric acid, demonstrating high inhibition efficiency and providing insights into the mechanism of corrosion protection (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

properties

IUPAC Name |

5-benzyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONULLPFRANLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350153 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

42170-02-5 | |

| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)